molecular formula C8H11N3O4 B5796290 2,4,6-trimethoxy-5-pyrimidinecarbaldehyde oxime

2,4,6-trimethoxy-5-pyrimidinecarbaldehyde oxime

Cat. No.: B5796290
M. Wt: 213.19 g/mol
InChI Key: LEIHYTPNELUSJC-RUDMXATFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-trimethoxy-5-pyrimidinecarbaldehyde oxime is a chemical compound that has gained attention in scientific research due to its potential use in various applications. This compound is a derivative of pyrimidine, which is a heterocyclic organic compound that is widely used in medicinal chemistry.

Mechanism of Action

The mechanism of action of 2,4,6-trimethoxy-5-pyrimidinecarbaldehyde oxime is not well understood. However, it is believed that this compound may act as an inhibitor of certain enzymes or proteins involved in various biological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well studied. However, it is believed that this compound may have potential use in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,4,6-trimethoxy-5-pyrimidinecarbaldehyde oxime in lab experiments is its relatively simple synthesis method. This compound can be easily synthesized using standard laboratory equipment and techniques. However, one of the main limitations of using this compound is its limited availability. This compound is not commercially available and must be synthesized in the laboratory.

Future Directions

There are several future directions for the use of 2,4,6-trimethoxy-5-pyrimidinecarbaldehyde oxime in scientific research. One potential direction is the synthesis of new pyrimidine derivatives that have potential use in medicinal chemistry. Another potential direction is the study of the mechanism of action of this compound and its potential use in the treatment of various diseases. Additionally, the development of new synthesis methods for this compound may also be an area of future research.

Synthesis Methods

The synthesis of 2,4,6-trimethoxy-5-pyrimidinecarbaldehyde oxime involves the reaction of 2,4,6-trimethoxy-5-formylpyrimidine with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent such as ethanol or methanol and is typically performed under reflux conditions for several hours. The resulting product is then purified using standard techniques such as column chromatography or recrystallization.

Scientific Research Applications

2,4,6-trimethoxy-5-pyrimidinecarbaldehyde oxime has been used in scientific research for various applications. One of the main applications is as a building block for the synthesis of other compounds. This compound can be used as a precursor for the synthesis of various pyrimidine derivatives that have potential use in medicinal chemistry.

Properties

IUPAC Name

(NE)-N-[(2,4,6-trimethoxypyrimidin-5-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4/c1-13-6-5(4-9-12)7(14-2)11-8(10-6)15-3/h4,12H,1-3H3/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIHYTPNELUSJC-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC(=N1)OC)OC)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=NC(=N1)OC)OC)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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